molecular formula C10H24Cl2N2 B2834707 (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride CAS No. 2408392-08-3

(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride

Cat. No.: B2834707
CAS No.: 2408392-08-3
M. Wt: 243.22
InChI Key: NNXXDARINXAGKS-BZDVOYDHSA-N
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Description

(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine, which is commercially available or can be synthesized from cyclohexene via dihydroxylation followed by amination.

    Diethylation: The primary amines on the cyclohexane-1,2-diamine are diethylated using ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified through recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is utilized in several scientific research areas:

    Chemistry: As a chiral ligand in asymmetric synthesis, it helps in the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

    Industry: It is employed in the manufacture of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride: The enantiomer of the compound, which may exhibit different reactivity and selectivity in asymmetric synthesis.

    Cyclohexane-1,2-diamine: The parent compound without diethyl substitution, used in similar applications but with different properties.

    N,N’-Dimethylcyclohexane-1,2-diamine: Another derivative with methyl groups instead of ethyl, showing different steric and electronic effects.

Uniqueness

(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is unique due to its specific chiral configuration and the presence of diethyl groups, which provide distinct steric and electronic environments. This makes it particularly effective as a chiral ligand in asymmetric synthesis, offering high enantioselectivity and efficiency in catalytic reactions.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-11-9-7-5-6-8-10(9)12-4-2;;/h9-12H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXXDARINXAGKS-BZDVOYDHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1NCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCCC[C@@H]1NCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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